N1-Methyl-2'-deoxyadenosine

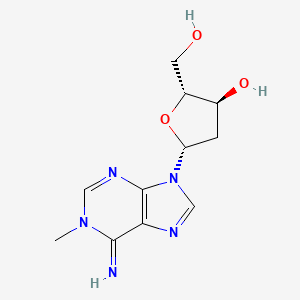

Descripción

Propiedades

Fórmula molecular |

C11H15N5O3 |

|---|---|

Peso molecular |

265.27 g/mol |

Nombre IUPAC |

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O3/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3/t6-,7+,8+/m0/s1 |

Clave InChI |

AYVJNJNKPVUEGT-XLPZGREQSA-N |

SMILES isomérico |

CN1C=NC2=C(C1=N)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |

SMILES canónico |

CN1C=NC2=C(C1=N)N=CN2C3CC(C(O3)CO)O |

Origen del producto |

United States |

Foundational & Exploratory

N1-Methyl-2'-deoxyadenosine: A Comprehensive Technical Guide to its Role as a DNA Damage Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed through the methylation of the N1 position of adenine. This modification, primarily induced by SN2 alkylating agents, poses a significant challenge to cellular processes by disrupting Watson-Crick base pairing and stalling DNA replication. Consequently, m1dA is a critical biomarker for DNA damage, with implications in carcinogenesis, neurodegenerative diseases, and the cellular response to chemotherapy. This technical guide provides an in-depth overview of m1dA, including its formation, the intricate cellular repair mechanisms that counteract its cytotoxic effects, and detailed protocols for its detection and quantification. Furthermore, this document explores the signaling pathways influenced by m1dA and its potential as a therapeutic target and biomarker in disease.

Introduction to this compound (m1dA)

This compound is a form of DNA damage where a methyl group is attached to the N1 position of a deoxyadenosine base. This lesion is primarily generated by SN2 alkylating agents such as methyl methanesulfonate (MMS) and dimethyl sulfate, which are environmental mutagens and are also used in chemotherapy.[1][2] The methylation at the N1 position of adenine disrupts the hydrogen bonds essential for the canonical A:T Watson-Crick base pairing, leading to a potent block of DNA replication.[2][3] While not highly mutagenic, the cytotoxic nature of m1dA makes it a significant threat to genomic integrity. The presence of m1dA triggers a cascade of cellular responses, primarily centered around its repair to prevent cell death.

Formation of this compound

The formation of m1dA is a direct consequence of the exposure of DNA to certain alkylating agents. SN2 alkylating agents react with the N1 position of adenine, which is susceptible to electrophilic attack.[1] In double-stranded DNA, the N1 position of adenine is involved in hydrogen bonding with thymine and is therefore relatively protected. However, in single-stranded DNA, this position is more exposed and susceptible to methylation.[4]

Endogenous sources of methylation, such as S-adenosylmethionine (SAM), can also contribute to the formation of m1dA, albeit at a lower frequency. The accumulation of m1dA can lead to replication fork stalling and collapse, ultimately triggering apoptotic pathways if the damage is not repaired.

Cellular Repair of this compound

Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of m1dA. The two primary pathways involved in the repair of m1dA are Direct Reversal by AlkB family proteins and the Base Excision Repair (BER) pathway.

Direct Reversal by AlkB Homologs

The most direct and efficient mechanism for repairing m1dA is through oxidative demethylation catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][5] In humans, the primary enzymes responsible for this repair are ALKBH2 and ALKBH3.[6] These enzymes utilize a non-heme iron center and molecular oxygen to oxidize the methyl group on the N1 position of adenine.[5] The resulting hydroxymethyl group is unstable and is subsequently released as formaldehyde, restoring the adenine base to its original state.[1][5] ALKBH2 preferentially acts on double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA and RNA substrates.[6]

Base Excision Repair (BER) Pathway

In the absence or insufficiency of direct reversal, the Base Excision Repair (BER) pathway serves as an alternative mechanism for removing m1dA.[4] BER is a multi-step process initiated by a DNA glycosylase that recognizes and excises the damaged base.[7][8]

The key steps in the BER pathway for m1dA repair are:

-

Recognition and Excision: A DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), recognizes the m1dA lesion and cleaves the N-glycosidic bond, removing the methylated base and creating an apurinic/apyrimidinic (AP) site.[7]

-

AP Site Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end.[9]

-

Gap Filling and Ligation: DNA polymerase β (Pol β) removes the 5'-dRP moiety and inserts a new deoxyadenosine monophosphate. Finally, the nick in the DNA backbone is sealed by DNA ligase III.[7][9]

Experimental Protocols for m1dA Detection and Quantification

Accurate detection and quantification of m1dA are crucial for its validation as a biomarker. The following sections detail the methodologies for two common analytical techniques.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the gold standard for the sensitive and specific quantification of DNA adducts.[10]

4.1.1. Sample Preparation

-

DNA Isolation: Isolate genomic DNA from tissues or cells using a commercial DNA isolation kit or standard phenol-chloroform extraction. Ensure high purity of the DNA, with A260/A280 ratio between 1.8 and 2.0.

-

DNA Digestion:

-

To 10-20 µg of DNA, add nuclease P1 (10 units) in a buffer containing 30 mM sodium acetate and 1 mM ZnCl2 (pH 5.3).

-

Incubate at 37°C for 2 hours.

-

Add alkaline phosphatase (10 units) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the digested DNA sample onto the cartridge.

-

Wash the cartridge with water to remove salts and other hydrophilic impurities.

-

Elute the nucleosides with methanol.

-

-

Sample Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for UHPLC-MS/MS analysis.

4.1.2. UHPLC-MS/MS Analysis

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is commonly employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific transition of m1dA (e.g., m/z 266.1 → 150.1).

-

Quantification: Use a stable isotope-labeled internal standard (e.g., [13C5]-m1dA) for accurate quantification. Create a calibration curve using known concentrations of m1dA and the internal standard.

Immunoslot Blot Assay

This technique utilizes a specific antibody to detect m1dA in DNA samples and is suitable for high-throughput screening.

4.2.1. Sample Preparation and Blotting

-

DNA Denaturation: Denature 1-5 µg of genomic DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice to prevent re-annealing.

-

Slot Blotting:

-

Pre-wet a nitrocellulose or nylon membrane in a suitable buffer (e.g., 6x SSC).

-

Assemble the slot blot apparatus and apply the denatured DNA samples to the wells.

-

Apply a gentle vacuum to draw the DNA onto the membrane.

-

Wash the wells with the same buffer.

-

-

DNA Immobilization: Bake the membrane at 80°C for 2 hours or UV-crosslink to immobilize the DNA.

4.2.2. Immunodetection

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m1dA overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

-

Quantification: Quantify the signal intensity using densitometry software and normalize to the amount of DNA loaded.

Quantitative Levels of m1dA in Disease

The levels of m1dA can vary significantly depending on the tissue type, exposure to alkylating agents, and disease state. While direct quantitative data for m1dA in human tissues is an active area of research, studies on related methylated nucleosides provide valuable insights.

| Condition | Sample Type | Analyte | Observation | Reference |

| Colorectal Cancer | Serum | N1-methyladenosine (m1A) | Significantly higher levels in patients compared to healthy controls. | [11] |

| Gastric Cancer | Serum | N1-methyladenosine (m1A) | Elevated levels observed in patients. | [12] |

| Bladder Cancer | Tissue | m1A methyltransferase (TRMT61A) | Expression significantly elevated in tumor tissues. | [9] |

| Alzheimer's Disease | Peripheral Blood | N6-methyladenine (m6A) DNA | Levels were approximately 8.33% lower in AD patients than in normal controls. | [13][14] |

Note: The table includes data on N1-methyladenosine (m1A) from RNA and N6-methyladenine (m6A) from DNA, as direct quantitative data for m1dA in these specific disease tissues is still emerging. These related modifications suggest that alterations in adenine methylation are associated with these diseases.

m1dA in Cancer and Neurodegenerative Diseases

The accumulation of m1dA has significant implications for the pathogenesis of various diseases, including cancer and neurodegenerative disorders.

Cancer

The role of m1dA in cancer is multifaceted. As a DNA lesion that blocks replication, it can be cytotoxic to cancer cells, a principle exploited by some chemotherapeutic alkylating agents. However, cancer cells with upregulated repair pathways, such as AlkB homologs, may exhibit resistance to these therapies.[5] Furthermore, the presence of m1dA can contribute to genomic instability, a hallmark of cancer. Studies have shown that the levels of m1A, a related RNA modification, are elevated in the urine and serum of patients with colorectal and gastric cancer, suggesting its potential as a non-invasive biomarker.[11][12] The overexpression of m1A-related enzymes has also been linked to cancer progression.[9]

Neurodegenerative Diseases

Emerging evidence suggests a link between DNA damage and neurodegenerative diseases such as Alzheimer's disease. While direct evidence for the role of m1dA is still being investigated, studies on general DNA methylation changes in the brains of Alzheimer's patients show significant alterations compared to healthy individuals.[2][15] A study on N6-methyladenine (m6A) in the peripheral blood of Alzheimer's disease patients found significantly lower levels compared to healthy controls, indicating that aberrant adenine methylation may be a feature of the disease.[13][14] The accumulation of DNA damage, including lesions like m1dA, could contribute to the neuronal cell death characteristic of these disorders.

Conclusion

This compound is a critical DNA damage biomarker with profound implications for cellular health and disease. Its formation, primarily through exposure to SN2 alkylating agents, poses a direct threat to genomic stability by blocking DNA replication. The cellular repair mechanisms, particularly direct reversal by AlkB enzymes and the Base Excision Repair pathway, are essential for mitigating the cytotoxic effects of m1dA. The development of sensitive and specific analytical methods, such as UHPLC-MS/MS and immunoslot blot assays, has enabled the accurate quantification of m1dA, paving the way for its use as a biomarker in clinical settings. Further research into the quantitative levels of m1dA in various diseases and the intricate signaling pathways it influences will undoubtedly provide deeper insights into its role in human health and offer new avenues for therapeutic intervention and disease monitoring.

References

- 1. Validation of methylation biomarkers that distinguish normal colon mucosa from cancer patients from normal colon mucosa of patients without cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA methylation alterations in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry–based Proteomic Profiling of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinician’s Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer | MDPI [mdpi.com]

- 6. Epigenome-wide methylation analysis of colorectal carcinoma, adenoma and normal tissue reveals novel biomarkers addressing unmet clinical needs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-Wide DNA Methylation in Early-Onset-Dementia Patients Brain Tissue and Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 11. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 13. N6-methyladenine-modified DNA was decreased in Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N6-methyladenine-modified DNA was decreased in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Considering Biomarkers of Neurodegeneration in Alzheimer’s Disease: The Potential of Circulating Cell-Free DNA in Precision Neurology - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of N1-Methyl-2'-deoxyadenosine

An In-depth Technical Guide to N1-Methyl-2'-deoxyadenosine: Discovery, History, and Core Methodologies

Introduction

This compound (m1dA) is a modified purine nucleoside that plays a significant role in the fields of DNA damage and repair, toxicology, and cancer research. Unlike its ribonucleoside counterpart, N1-methyladenosine (m1A), which is a natural modification in various RNA species, m1dA in DNA is primarily considered a lesion resulting from exposure to alkylating agents. These agents can be of both environmental and endogenous origin. The methylation at the N1 position of the adenine base disrupts the canonical Watson-Crick base pairing, leading to a block in DNA replication and potential cytotoxicity.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, biological significance, and key experimental methodologies related to m1dA for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader research on DNA alkylation damage that began in the mid-20th century. While N1-methyladenine was first identified in the early 1960s, the focus was initially on its presence in RNA.[4] The identification of m1dA as a DNA lesion emerged from studies investigating the effects of SN2 methylating agents, such as methyl methanesulfonate (MMS) and dimethyl sulfate, on DNA.[3] These compounds were found to react with the N1 position of adenine, creating a lesion that stalls DNA replication.[1][3] The development of sensitive analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), was crucial in identifying and quantifying m1dA in DNA samples exposed to such alkylating agents.

Biological Significance

This compound is a cytotoxic DNA lesion that poses a significant challenge to the integrity of the genome.[1] Its formation can result from exposure to environmental methylating agents found in food, industrial byproducts, and as a consequence of certain chemotherapeutic treatments.[1] Endogenous sources of methylation also contribute to the formation of m1dA.[5][6]

The primary biological consequence of m1dA is the disruption of the hydrogen bond between adenine and thymine in the DNA double helix. This is because the N1 position of adenine is directly involved in Watson-Crick base pairing.[1][2] The presence of a methyl group at this position prevents proper base pairing, leading to a stall in the progression of replicative DNA polymerases.[1][2] If not repaired, this can lead to cell cycle arrest and apoptosis.

Cellular Repair and Tolerance Mechanisms

To counteract the deleterious effects of m1dA, cells have evolved sophisticated DNA repair and damage tolerance mechanisms.

Direct Reversal of Damage

The primary repair pathway for m1dA in both prokaryotes and eukaryotes is direct reversal by the AlkB family of dioxygenases.[3] In humans, two homologs, ABH2 and ABH3, are responsible for the oxidative demethylation of m1dA, which restores the original adenine base.[1] ABH2 is considered the primary enzyme for repairing m1dA in the context of genomic DNA.[1][6]

Translesion Synthesis (TLS)

When the direct reversal pathway is overwhelmed or unavailable, cells can employ a damage tolerance mechanism known as translesion synthesis (TLS). This process involves specialized, low-fidelity DNA polymerases that can replicate across the DNA lesion. For m1dA, multiple TLS pathways have been identified in human cells, often involving a combination of polymerases for nucleotide insertion and extension.[1]

The key polymerases involved in TLS across m1dA include:

-

DNA Polymerase ι (Pol ι): This polymerase can insert a nucleotide opposite m1dA, with a preference for thymine.[1][2] Structural studies have shown that Pol ι accommodates the m1dA lesion by promoting its rotation to the syn conformation, allowing for the formation of a Hoogsteen base pair with an incoming dTTP.[2][7]

-

DNA Polymerase η (Pol η): Pol η is also capable of inserting a nucleotide opposite m1dA and extending the DNA strand.[1]

-

DNA Polymerase θ (Pol θ) and DNA Polymerase ζ (Pol ζ): These polymerases often act in concert with an inserter polymerase. For instance, Pol θ can extend from a nucleotide inserted by Pol ι.[1] Pol ζ is a highly proficient extender of mismatched primer termini and plays a crucial role in extending the DNA strand after a nucleotide has been inserted opposite the m1dA lesion.[1]

-

DNA Polymerase λ (Pol λ): In conjunction with Pol ζ, Pol λ can also participate in the error-free bypass of m1dA by inserting a thymine opposite the lesion.[5][6]

Remarkably, despite the potentially error-prone nature of TLS polymerases, the bypass of m1dA in human cells is predominantly error-free, with thymine being correctly inserted opposite the lesion.[1][5]

Quantitative Data

The interaction of TLS polymerases with the m1dA lesion has been characterized kinetically. The following table summarizes the steady-state kinetic parameters for nucleotide incorporation opposite m1dA by human DNA polymerase ι.

| Incoming Nucleotide (dNTP) | Apparent Km (μM) | Apparent kcat (min-1) | Relative Efficiency (kcat/Km) |

| dTTP | 14.3 ± 1.9 | 0.43 ± 0.03 | 1.0 |

| dCTP | 29.4 ± 4.8 | 0.02 ± 0.001 | 0.02 |

| dATP | > 500 | < 0.001 | < 0.00007 |

| dGTP | > 500 | < 0.001 | < 0.00007 |

Data adapted from steady-state kinetic analyses of human DNA polymerase-ι.

Experimental Protocols

Chemical Synthesis of this compound Phosphoramidite

The synthesis of oligonucleotides containing a site-specific m1dA lesion is crucial for studying its biological effects. This is typically achieved by synthesizing the this compound phosphoramidite for use in automated DNA synthesis.

Objective: To prepare the phosphoramidite of this compound for incorporation into synthetic oligonucleotides.

Materials:

-

2'-deoxyadenosine

-

Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine

-

Methyl iodide (or other methylating agent)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Acetonitrile

-

Silica gel for column chromatography

Methodology:

-

5'-O-Protection: React 2'-deoxyadenosine with dimethoxytrityl chloride in pyridine to protect the 5'-hydroxyl group. Purify the resulting 5'-O-DMT-2'-deoxyadenosine by silica gel chromatography.

-

N1-Methylation: The 5'-O-protected nucleoside is then methylated at the N1 position. This is a critical step and is often achieved using a methylating agent like methyl iodide. The reaction conditions must be carefully controlled to favor N1-methylation.

-

3'-O-Phosphitylation: The 3'-hydroxyl group of the N1-methylated nucleoside is reacted with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like DIPEA in an anhydrous solvent such as acetonitrile or DCM.

-

Purification: The final this compound phosphoramidite product is purified using silica gel chromatography under anhydrous conditions.

-

Verification: The structure and purity of the phosphoramidite are confirmed by 1H NMR, 31P NMR, and mass spectrometry.

Detection and Quantification of m1dA in DNA by HPLC-MS/MS

Objective: To detect and quantify the levels of m1dA in a DNA sample.

Materials:

-

DNA sample

-

Nuclease P1

-

Alkaline phosphatase

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

[15N5]-labeled m1dA internal standard

-

HPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

DNA Isolation and Digestion: Isolate genomic DNA from the cells or tissue of interest. Digest the DNA to individual nucleosides using a combination of nuclease P1 and alkaline phosphatase.

-

Sample Preparation: Add a known amount of the [15N5]-labeled m1dA internal standard to the digested DNA sample. This allows for accurate quantification by isotope dilution.

-

HPLC Separation: Separate the nucleosides using a reverse-phase HPLC column with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the parent ion to a specific daughter ion for both the unlabeled m1dA and the labeled internal standard.

-

Quantification: The amount of m1dA in the original DNA sample is calculated by comparing the peak area ratio of the endogenous m1dA to the internal standard against a standard curve.

In Vitro DNA Polymerase Extension Assay

Objective: To assess the ability of a DNA polymerase to bypass an m1dA lesion.

Materials:

-

Purified DNA polymerase

-

Oligonucleotide template containing a site-specific m1dA

-

5'-32P-labeled primer annealed to the template just upstream of the lesion

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer containing MgCl2

-

Stop solution (e.g., formamide with loading dye)

-

Polyacrylamide gel for electrophoresis

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the annealed primer/template, the DNA polymerase, and the reaction buffer.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the dNTPs. To test for single nucleotide incorporation, only one dNTP may be added. To assess bypass, all four dNTPs are added.

-

Time Course: Incubate the reactions at the optimal temperature for the polymerase and take aliquots at different time points. Stop the reaction by adding the stop solution.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization and Analysis: Visualize the radioactively labeled DNA products using a phosphorimager. The size of the products will indicate whether the polymerase has stalled at the lesion, inserted a nucleotide opposite it, or fully bypassed it.

Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

This compound is a critical DNA lesion with significant implications for genomic stability and human health. Its study has provided valuable insights into the mechanisms of DNA damage, repair, and tolerance. The experimental protocols and methodologies described in this guide form the basis for ongoing research aimed at understanding the pathological consequences of m1dA and for the development of therapeutic strategies targeting these pathways. The continued refinement of analytical techniques and the use of site-specifically modified oligonucleotides will undoubtedly lead to a deeper understanding of the complex cellular responses to this form of DNA damage.

References

- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]

- 4. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA polymerase λ promotes error-free replication through Watson–Crick impairing N1-methyl-deoxyadenosine adduct in conjunction with DNA polymerase ζ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to N1-Methyl-2'-deoxyadenosine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methyl-2'-deoxyadenosine (m1dA) is a purine nucleoside analog that plays a critical role in the fields of DNA damage and repair, epigenetics, and cancer research. It is a derivative of deoxyadenosine where a methyl group is attached to the N1 position of the adenine base. This modification can arise from exposure to environmental alkylating agents or endogenous cellular processes. The presence of m1dA in DNA disrupts normal Watson-Crick base pairing, leading to a stall in DNA replication and potential cytotoxicity.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological implications of m1dA, along with detailed experimental protocols for its study.

Chemical Structure and Properties

The chemical structure of this compound consists of a methylated adenine base linked to a 2'-deoxyribose sugar moiety. The methylation at the N1 position fundamentally alters the hydrogen bonding capabilities of the adenine base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₅N₅O₃ | [2] |

| Molecular Weight | 265.27 g/mol | [2] |

| CAS Number | 60192-55-4 | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 609.7 ± 65.0 °C | [3] |

| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 13.88 ± 0.60 | [3] |

| Solubility | Soluble in water |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference(s) |

| UV-Visible Spectroscopy | Adenine and its derivatives typically show a maximum absorbance around 260 nm. Specific data for m1dA is not readily available. | [4] |

| ¹H NMR Spectroscopy | Chemical shifts for the non-exchangeable protons of the deoxyribose and adenine moieties. Specific assignments for isolated m1dA are not detailed in the provided results, but data for 2'-deoxyadenosine is available for comparison. | [5][6] |

| ¹³C NMR Spectroscopy | Chemical shifts for the carbon atoms of the deoxyribose and adenine moieties. Specific assignments for isolated m1dA are not detailed in the provided results, but data for 2'-deoxyadenosine is available for comparison. | [5] |

| Mass Spectrometry | The primary fragmentation involves the cleavage of the glycosidic bond, resulting in ions corresponding to the methylated adenine base and the deoxyribose sugar. |

Biological Significance and Signaling Pathways

This compound is a significant DNA lesion that can block DNA replication by DNA polymerases.[7] This blockage can be cytotoxic if not repaired. The primary mechanism for the repair of m1dA in DNA is through the direct reversal of the methylation by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[8][9][10]

AlkB-Mediated DNA Repair Pathway

The AlkB enzyme directly removes the methyl group from the N1 position of adenine in an oxidative demethylation reaction.[8] This process restores the normal adenine base without the need for base excision and re-synthesis, thus being a highly efficient repair mechanism.[10]

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite derivative of m1dA is a key step for incorporating this modified nucleoside into synthetic oligonucleotides for research purposes.[11] The following is a general workflow for this synthesis.

Detailed Methodology:

-

5'-O-Protection: 2'-deoxyadenosine is reacted with monomethoxytrityl chloride (MMT-Cl) in pyridine to protect the 5'-hydroxyl group.

-

N1-Methylation: The 5'-O-protected nucleoside is then methylated at the N1 position.

-

3'-O-Phosphitylation: The resulting N1-methylated nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to introduce the phosphoramidite group at the 3'-hydroxyl position.

-

Purification: The final product is purified using column chromatography.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the detection and quantification of m1dA in biological samples.[12][13]

Sample Preparation:

-

DNA Extraction: Genomic DNA is extracted from cells or tissues using standard protocols.

-

Enzymatic Digestion: The extracted DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

LC-MS/MS Analysis:

-

Chromatographic Separation: The nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: The eluting nucleosides are ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the protonated molecular ion [M+H]⁺ of m1dA to the protonated methylated adenine base is typically monitored for quantification.

Kinetic Analysis of DNA Polymerase Activity on an m1dA-Containing Template

Steady-state and pre-steady-state kinetic analyses are used to determine the efficiency and fidelity of DNA polymerases when encountering an m1dA lesion in the template strand.[1][14][15]

Methodology:

-

Oligonucleotide Substrate Preparation: A primer is annealed to a synthetic DNA template containing a site-specific m1dA lesion. The primer is typically labeled with a fluorescent dye or a radioisotope for detection.

-

Steady-State Kinetics: Single nucleotide incorporation assays are performed with varying concentrations of a single dNTP. The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified. The kinetic parameters, Km and kcat, are determined by fitting the data to the Michaelis-Menten equation.

-

Pre-Steady-State Kinetics: Rapid quench-flow techniques are used to measure the rate of the first nucleotide incorporation event. This provides information on the rate of the chemical step (kpol) and the dissociation constant for the dNTP (Kd).[1]

Conclusion

This compound is a crucial DNA lesion with significant implications for genomic stability and cellular health. Understanding its chemical properties, biological consequences, and the mechanisms of its repair is essential for research in toxicology, cancer biology, and the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this important modified nucleoside.

References

- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 60192-55-4 [chemicalbook.com]

- 3. This compound | 60192-55-4 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2'-Deoxyadenosine (958-09-8) 1H NMR [m.chemicalbook.com]

- 7. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AlkB mystery solved: oxidative demethylation of N1-methyladenine and N3-methylcytosine adducts by a direct reversal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oligodeoxynucleotides containing this compound and N6-methyl-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 14. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

N1-Methyl-2'-deoxyadenosine Formation from Environmental Mutagens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of cellular DNA is under constant assault from a variety of endogenous and exogenous agents. Environmental mutagens, a significant class of these agents, can induce a spectrum of DNA lesions, including the formation of N1-methyl-2'-deoxyadenosine (m1dA). This methylated nucleoside adduct, if left unrepaired, can disrupt normal DNA replication and transcription, leading to mutations and potentially contributing to the etiology of various diseases, including cancer. This technical guide provides a comprehensive overview of the formation of m1dA from common environmental mutagens, details the experimental methodologies for its detection and quantification, and elucidates the cellular mechanisms responsible for its repair. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of toxicology, oncology, and pharmacology.

Introduction to this compound (m1dA)

This compound is a DNA adduct formed by the covalent attachment of a methyl group to the N1 position of the adenine base in a deoxyadenosine nucleotide. This modification disrupts the Watson-Crick base pairing, as the N1 position is crucial for hydrogen bonding with thymine. The formation of m1dA is primarily associated with exposure to SN2-type alkylating agents, which preferentially attack nitrogen atoms in the DNA bases.[1]

Formation of m1dA from Environmental Mutagens

Several environmental mutagens and laboratory chemicals are known to be potent alkylating agents capable of inducing m1dA formation. These include, but are not limited to, N-methyl-N-nitrosourea (MNU), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and dimethyl sulfate (DMS). These compounds react with DNA, leading to the methylation of various nucleophilic sites on the DNA bases. While the N7 position of guanine and the N3 position of adenine are the most frequent targets for methylation by these agents, the formation of m1dA represents a significant, albeit less abundant, lesion.[1][2]

Chemical Mechanisms of Formation

The formation of m1dA by these mutagens proceeds through a nucleophilic attack of the N1 position of adenine on the electrophilic methyl group of the alkylating agent. The reaction mechanism is characteristic of an SN2 reaction, where the rate is dependent on the concentration of both the DNA and the methylating agent.

Quantitative Analysis of m1dA Formation

The quantification of m1dA adducts is crucial for assessing the extent of DNA damage induced by environmental mutagens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific detection of DNA adducts.

Quantitative Data Summary

While precise yields can vary depending on experimental conditions (e.g., mutagen concentration, incubation time, DNA conformation), the following table summarizes the relative abundance of m1dA compared to other major methylation adducts formed by common environmental mutagens.

| Mutagen | Major Adducts | Relative Abundance of m1dA |

| N-methyl-N-nitrosourea (MNU) | 7-methylguanine, 3-methyladenine | Minor |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 7-methylguanine, 3-methyladenine | Minor |

| Dimethyl sulfate (DMS) | 7-methylguanine, 3-methyladenine | Minor |

Note: "Minor" indicates that m1dA is formed at a lower frequency compared to the major adducts listed.

Experimental Protocols

In Vitro DNA Alkylation and m1dA Formation

Objective: To generate m1dA adducts in purified DNA for use as a standard or for mechanistic studies.

Materials:

-

Calf thymus DNA (or other purified DNA source)

-

N-methyl-N-nitrosourea (MNU), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), or Dimethyl sulfate (DMS)

-

Phosphate buffer (pH 7.4)

-

DNA precipitation reagents (e.g., ethanol, sodium acetate)

Procedure:

-

Dissolve purified DNA in phosphate buffer to a final concentration of 1 mg/mL.

-

Prepare a fresh solution of the alkylating agent (MNU, MNNG, or DMS) in an appropriate solvent (e.g., DMSO for MNNG).

-

Add the alkylating agent to the DNA solution to the desired final concentration (e.g., 1 mM).

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-24 hours) with gentle agitation.

-

Stop the reaction by precipitating the DNA with cold ethanol and sodium acetate.

-

Wash the DNA pellet with 70% ethanol to remove unreacted mutagen.

-

Resuspend the DNA in nuclease-free water.

Quantification of m1dA in Cellular DNA by LC-MS/MS

Objective: To quantify the levels of m1dA in DNA isolated from cells exposed to environmental mutagens.

Materials:

-

Cultured cells (e.g., human cell line)

-

Environmental mutagen (MNU, MNNG, or DMS)

-

DNA extraction kit

-

Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system with a hydrophilic interaction liquid chromatography (HILIC) column

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., [15N5]-N1-methyl-2'-deoxyadenosine)

Procedure:

-

Cell Treatment: Expose cultured cells to the desired concentration of the environmental mutagen for a specific duration.

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.

-

DNA Digestion:

-

Quantify the extracted DNA.

-

To a known amount of DNA (e.g., 10 µg), add the internal standard.

-

Digest the DNA to individual nucleosides using an enzymatic cocktail (e.g., nuclease P1 followed by alkaline phosphatase) at 37°C overnight.

-

-

Sample Preparation:

-

Remove proteins from the digested sample by filtration or precipitation.

-

Dry the sample under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a HILIC column.

-

Separate the nucleosides using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Detect and quantify m1dA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass transitions for m1dA would typically be m/z 266.1 → 150.1.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the m1dA standard.

-

Calculate the amount of m1dA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Express the results as the number of m1dA adducts per 106 or 108 normal deoxynucleosides.

-

Cellular Repair of m1dA

The persistence of m1dA lesions in the genome can have deleterious consequences. Eukaryotic cells have evolved sophisticated DNA repair mechanisms to counteract the effects of such damage. The primary pathway responsible for the repair of m1dA is direct reversal of the damage by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[2][3]

The AlkB-Mediated Direct Repair Pathway

In humans, the homologs ALKBH2 and ALKBH3 are the key enzymes that repair m1dA.[3] These enzymes catalyze the oxidative demethylation of the N1-methyladenine base. The reaction involves the oxidation of the methyl group, which is then released as formaldehyde, restoring the adenine base to its original, undamaged state. ALKBH2 shows a preference for repairing lesions in double-stranded DNA, while ALKBH3 is more active on single-stranded DNA and RNA.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA unwinding by ASCC3 helicase is coupled to ALKBH3 dependent DNA alkylation repair and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Formation of N1-Methyl-2'-deoxyadenosine in Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methyl-2'-deoxyadenosine (m1A) is a DNA adduct formed by the methylation of the N1 position of a deoxyadenosine base. While enzymatic methylation of DNA at other positions, such as N6 of adenine and C5 of cytosine, plays crucial roles in epigenetic regulation, the formation of m1A in DNA is primarily considered a form of DNA damage. This lesion arises spontaneously from endogenous metabolic processes and can interfere with normal DNA replication and transcription. Understanding the mechanisms of its formation, its biological consequences, and the cellular systems in place to repair it is of significant interest in the fields of toxicology, cancer biology, and drug development. This guide provides a comprehensive overview of the spontaneous formation of m1A in vivo, detailing its chemical origins, methods for its detection and quantification, and its biological implications.

Spontaneous Formation of this compound

The primary endogenous source for the spontaneous methylation of DNA is the ubiquitous methyl donor, S-adenosylmethionine (SAM).[1][2][3][4] SAM is a critical molecule involved in numerous enzymatic methylation reactions essential for cellular function.[1][5] However, SAM can also non-enzymatically methylate DNA, leading to the formation of various DNA adducts, including m1A.[1][3][4] This spontaneous reaction is a continuous source of endogenous DNA damage that cells must counteract.

The chemical mechanism involves the nucleophilic attack of the N1 position of adenine on the electrophilic methyl group of SAM. This reaction is influenced by the local DNA structure and the accessibility of the N1 position. While the N1 position is involved in Watson-Crick base pairing in double-stranded DNA, transient "breathing" of the DNA helix or the presence of single-stranded regions during replication and transcription can expose this site to methylation.[6]

Another potential endogenous source of methylating agents arises from nitrosation reactions. Nitrosation of amides and related compounds can generate potent methylating agents that can subsequently react with DNA to form adducts like m1A.[7]

Quantitative Data on this compound Levels

Quantifying the steady-state levels of endogenous DNA adducts is crucial for understanding their physiological relevance and the efficiency of cellular repair mechanisms. The levels of m1A in vivo are generally low, reflecting a balance between its spontaneous formation and active repair. While specific quantitative data for this compound across a wide range of mammalian tissues is still an active area of research, studies on related N-methylpurines provide an estimate of the expected low abundance. For instance, endogenous levels of other DNA adducts are often in the range of 1 adduct per 10^7 to 10^9 normal DNA bases.[8]

| Tissue | Species | m1A Level (adducts per 10^7 nucleosides) | Reference |

| Rat Liver | Rat | Data not yet available in searched literature | |

| Human Brain | Human | Data not yet available in searched literature | |

| Rat Lung | Rat | Data not yet available in searched literature |

Note: This table will be populated as more specific quantitative data becomes available in the literature.

Experimental Protocols

Accurate detection and quantification of m1A in vivo require sensitive and specific analytical methods. The two primary approaches are mass spectrometry-based techniques and immunoprecipitation-based enrichment.

Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the quantitative analysis of m1A in a DNA sample.

1. DNA Isolation and Purification:

-

Isolate genomic DNA from tissues or cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

Treat the DNA with RNase A to remove any contaminating RNA.

-

Precipitate and wash the DNA to ensure high purity.

2. DNA Digestion to Nucleosides:

-

Digest the purified DNA to individual 2'-deoxynucleosides using a cocktail of enzymes. A common combination includes:

-

Nuclease P1: To digest single-stranded nucleic acids.

-

Phosphodiesterase I: To cleave phosphodiester bonds.

-

Alkaline Phosphatase: To remove the phosphate group.

-

-

Incubate the reaction mixture at 37°C until digestion is complete.

3. Sample Cleanup:

-

Remove the enzymes from the digested nucleoside mixture, typically by ultrafiltration or solid-phase extraction (SPE).

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the deoxynucleosides using a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific mass transition for m1A. The precursor ion will be the protonated molecule [m1A+H]+, and the product ion will be the protonated methyladenine base.

-

For quantification, use a stable isotope-labeled internal standard of this compound (e.g., with 13C or 15N labels).

-

-

Data Analysis: Generate a standard curve using known concentrations of the m1A standard to quantify the amount of m1A in the biological sample.

Protocol 2: Enrichment of this compound Containing DNA by Immunoprecipitation (m1A-DIP)

This protocol describes the enrichment of DNA fragments containing m1A, which can then be analyzed by qPCR or high-throughput sequencing (m1A-DIP-seq).

1. DNA Preparation:

-

Isolate and purify genomic DNA as described in Protocol 1.

-

Fragment the DNA to a desired size range (e.g., 200-800 bp) by sonication or enzymatic digestion.

2. Immunoprecipitation:

-

Denature the fragmented DNA by heating.

-

Incubate the denatured DNA with a specific antibody against N1-methyladenosine.

-

Add protein A/G magnetic beads to the DNA-antibody mixture to capture the antibody-DNA complexes.

-

Wash the beads several times with an appropriate buffer to remove non-specifically bound DNA.

3. Elution and Purification of Enriched DNA:

-

Elute the enriched DNA from the antibody-bead complex using an elution buffer.

-

Purify the eluted DNA using a standard DNA purification kit or phenol-chloroform extraction.

4. Downstream Analysis:

-

qPCR: Use quantitative PCR to determine the enrichment of specific gene regions in the m1A-immunoprecipitated fraction compared to the input DNA.

-

High-Throughput Sequencing (m1A-DIP-seq): Prepare a sequencing library from the enriched DNA and the input DNA. Sequence the libraries and analyze the data to identify genome-wide locations of m1A.

Biological Consequences and Signaling Pathways

The presence of a methyl group at the N1 position of adenine disrupts the Watson-Crick base pairing with thymine, leading to distortions in the DNA double helix.[7][9] This can have several significant biological consequences:

-

Replication Block: The m1A lesion can stall the DNA replication machinery, leading to replication fork collapse and potentially cell death if not repaired.[10]

-

Transcriptional Interference: The presence of m1A in a coding region can also impede the progress of RNA polymerase, affecting gene expression.

-

Mutagenesis: Although m1A is a strong block to replication, translesion synthesis (TLS) polymerases can bypass the lesion, sometimes leading to the incorporation of an incorrect base and resulting in mutations.

The cellular response to m1A is part of the broader DNA damage response (DDR) network. While specific signaling pathways directly activated by m1A are still under investigation, the general pathways responding to alkylation damage are well-characterized.

DNA Damage Recognition and Repair Signaling: The presence of m1A lesions can be recognized by DNA repair proteins, which then initiate a signaling cascade to coordinate cell cycle arrest and DNA repair. The primary repair pathway for m1A is Base Excision Repair (BER) .[11][12] Mammalian cells possess AlkB homolog proteins (e.g., ALKBH2 and ALKBH3) that can directly reverse the methylation through oxidative demethylation.[7][8][13] Alternatively, DNA glycosylases can recognize and excise the damaged base, initiating the BER pathway.[11]

Visualizations

Signaling Pathway for Base Excision Repair of this compound

Caption: DNA repair pathways for this compound.

Experimental Workflow for LC-MS/MS Quantification of m1A

Caption: Workflow for m1A quantification by LC-MS/MS.

Logical Relationship of Spontaneous m1A Formation and Cellular Response

Caption: Formation of m1A and subsequent cellular responses.

Conclusion

The spontaneous formation of this compound represents a constant source of endogenous DNA damage that cells must efficiently manage to maintain genomic integrity. The primary methyl donor, S-adenosylmethionine, while essential for numerous cellular processes, also contributes to this background level of DNA damage. The development and refinement of sensitive analytical techniques such as LC-MS/MS and immunoprecipitation-based methods are crucial for accurately quantifying m1A levels and understanding its distribution within the genome. Further research into the specific signaling pathways activated by m1A and the interplay between different DNA repair mechanisms will provide deeper insights into the cellular strategies for coping with this type of DNA damage and may reveal novel targets for therapeutic intervention in diseases associated with genomic instability.

References

- 1. rna-seqblog.com [rna-seqblog.com]

- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 3. Methylated DNA immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Both base excision repair and O-6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis [dspace.mit.edu]

- 7. MeDIP Application Protocol | EpigenTek [epigentek.com]

- 8. In vivo repair of methylation damage in Aag 3-methyladenine DNA glycosylase null mouse cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qian.human.cornell.edu [qian.human.cornell.edu]

- 10. researchgate.net [researchgate.net]

- 11. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abeomics.com [abeomics.com]

- 13. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of N1-Methyl-2'-deoxyadenosine on DNA Replication Fidelity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methyl-2'-deoxyadenosine (m1A) is a DNA lesion resulting from exposure to endogenous and exogenous alkylating agents. By disrupting the Watson-Crick base pairing face of adenine, m1A presents a significant challenge to the DNA replication machinery. This lesion is a potent blocker of high-fidelity replicative DNA polymerases, necessitating the involvement of specialized translesion synthesis (TLS) polymerases to bypass the damage and prevent replication fork collapse. However, the bypass of m1A is not always error-free and can lead to mutations, thus impacting genomic stability. This technical guide provides a comprehensive overview of the impact of m1A on DNA replication fidelity, detailing the biochemical kinetics of its bypass by key TLS polymerases, experimental protocols for studying this phenomenon, and the structural basis for the observed fidelity.

Introduction

This compound (m1A) is a cytotoxic DNA adduct formed by the methylation of the N1 position of adenine.[1] This modification directly obstructs the hydrogen bonding capabilities required for standard Watson-Crick base pairing with thymine, thereby stalling high-fidelity DNA polymerases.[1] To overcome this replication block, cells employ a specialized cohort of DNA polymerases known as translesion synthesis (TLS) polymerases. These enzymes are characterized by a more open active site, allowing them to accommodate bulky or modified bases that would otherwise halt replication.[2]

The bypass of m1A is a crucial cellular process to prevent replication fork collapse and subsequent genomic instability. However, the fidelity of this bypass varies significantly among different TLS polymerases, making m1A a potentially mutagenic lesion. Understanding the mechanisms and fidelity of m1A bypass is critical for elucidating the etiology of diseases associated with alkylating agent exposure and for the development of targeted cancer therapies. This guide will delve into the quantitative aspects of m1A's impact on DNA replication, the experimental approaches to study it, and the molecular pathways involved.

Structural Impact of m1A on the DNA Double Helix

The presence of a methyl group at the N1 position of adenine fundamentally alters its base-pairing properties. Instead of disrupting the hydrogen bonding entirely, the m1A modification can induce a conformational change in the DNA duplex. NMR studies have revealed that the T•A Watson-Crick base pair is converted to a T(anti)•m1A(syn) Hoogsteen base pair.[3] This structural alteration provides insight into the differential repair efficiency of enzymes like AlkB, which are more effective on single-stranded DNA where the base is more accessible.[4]

Translesion Synthesis Pathways for m1A Bypass

In human cells, the bypass of m1A is a complex process involving multiple TLS polymerases that can function in distinct pathways. The primary polymerases implicated in m1A bypass are DNA polymerase ι (Pol ι), DNA polymerase η (Pol η), DNA polymerase θ (Pol θ), and DNA polymerase ζ (Pol ζ).[5]

Biochemical and cellular studies have identified at least three pathways for replicating through an m1A lesion:[5]

-

Pol ι and Pol θ Pathway: In this pathway, Pol ι is responsible for inserting a nucleotide opposite the m1A lesion, after which Pol θ extends the primer strand.[5]

-

Pol η Pathway: Pol η is capable of both inserting a nucleotide opposite m1A and extending the DNA chain.[5]

-

Pol ζ Pathway: Pol ζ primarily functions as an extender, elongating the primer strand after an initial nucleotide has been inserted opposite m1A by another, sometimes unidentified, polymerase.[5]

The following diagram illustrates the known TLS pathways for bypassing an m1A lesion in human cells.

Caption: Translesion synthesis pathways for bypassing this compound.

Quantitative Analysis of m1A Bypass Fidelity

The fidelity of DNA replication across an m1A lesion is highly dependent on the specific TLS polymerase involved and the nucleotide being incorporated. The following tables summarize the available quantitative data on the kinetics and fidelity of nucleotide incorporation opposite m1A by key human TLS polymerases.

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite m1A

| DNA Polymerase | Incoming Nucleotide | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1μM-1) |

| Pol ι | dTTP | Data not available | Data not available | Data not available |

| dCTP | Data not available | Data not available | Data not available | |

| dATP | Data not available | Data not available | Data not available | |

| dGTP | Data not available | Data not available | Data not available | |

| Pol η | dTTP | Data not available | Data not available | Data not available |

| dCTP | Data not available | Data not available | Data not available | |

| dATP | Data not available | Data not available | Data not available | |

| dGTP | Data not available | Data not available | Data not available | |

| Pol θ | dTTP | Data not available | Data not available | Data not available |

| dCTP | Data not available | Data not available | Data not available | |

| dATP | Data not available | Data not available | Data not available | |

| dGTP | Data not available | Data not available | Data not available |

Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite m1A

| DNA Polymerase | Incoming Nucleotide | Kd (μM) | kpol (s-1) | Catalytic Efficiency (kpol/Kd) (s-1μM-1) |

| Pol ι | dTTP | Data not available | Data not available | Data not available |

| dCTP | Data not available | Data not available | Data not available | |

| Pol η | dATP | Data not available | Data not available | Data not available |

| dGTP | Data not available | Data not available | Data not available |

Table 3: In Vivo Translesion Synthesis (TLS) Frequency and Mutagenicity of m1A

| Cellular Context | TLS Frequency (%) | Predominant Mutation | Reference |

| Normal Human Fibroblasts | ~65% | A → T transversions (low frequency) | [5] |

| Polη-depleted cells | ~52% | - | [5] |

| Polι-depleted cells | ~45% | - | [5] |

| Polζ-depleted cells | ~45% | - | [5] |

| Polθ-depleted cells | ~45% | - | [5] |

Experimental Protocols

Synthesis and Purification of m1A-Containing Oligonucleotides

The study of m1A bypass requires the chemical synthesis of oligonucleotides containing a site-specific m1A lesion. This is typically achieved using phosphoramidite chemistry on an automated DNA synthesizer.

Protocol:

-

Phosphoramidite Synthesis: The this compound phosphoramidite is synthesized from 2'-deoxyadenosine. The synthesis involves monomethoxytritylation of the 5'-hydroxyl group, methylation at the N1 position, and subsequent conversion to the 3'-phosphoramidite derivative.[6]

-

Oligonucleotide Synthesis: The m1A phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.[7][8]

-

Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Special care must be taken during deprotection to avoid the Dimroth rearrangement of m1A to N6-methyladenosine (m6A). This is typically achieved using anhydrous deprotection conditions, such as 2M anhydrous ammonia in methanol.[6]

-

Purification: The crude oligonucleotide is purified to remove failure sequences and protecting groups. High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) are commonly used for this purpose.[9][10][11][12][13]

-

Characterization: The purity and identity of the m1A-containing oligonucleotide are confirmed by methods such as mass spectrometry and enzymatic digestion followed by HPLC analysis.

The following diagram outlines the workflow for the synthesis and purification of m1A-containing oligonucleotides.

Caption: Workflow for the synthesis of m1A-containing oligonucleotides.

In Vitro DNA Polymerase Fidelity Assay (Steady-State Kinetics)

This assay measures the ability of a DNA polymerase to incorporate nucleotides opposite an m1A lesion in a template strand.

Protocol:

-

Primer-Template Annealing: A 5'-radiolabeled or fluorescently labeled primer is annealed to a template oligonucleotide containing a site-specific m1A lesion.[1]

-

Reaction Setup: The primer-template duplex is incubated with the DNA polymerase of interest in a reaction buffer containing MgCl₂, dNTPs (either a single dNTP or all four), and other necessary cofactors at a constant temperature.[1][3]

-

Time Course: The reaction is allowed to proceed for various time points.

-

Quenching: The reactions are stopped at each time point by adding a quenching solution (e.g., EDTA and formamide).[14]

-

Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[1]

-

Data Analysis: The gel is visualized using autoradiography or fluorescence imaging, and the amount of extended primer is quantified. The initial velocity of the reaction is determined for each dNTP concentration.

-

Kinetic Parameter Calculation: The steady-state kinetic parameters, Km and kcat, are determined by fitting the initial velocity data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) is then calculated to compare the efficiency of incorporation of different nucleotides.[1][15]

In Vitro DNA Polymerase Fidelity Assay (Pre-Steady-State "Burst" Kinetics)

This assay provides a more detailed kinetic analysis of the elementary steps of nucleotide incorporation.

Protocol:

-

Rapid Quench-Flow: The experiment is performed using a rapid quench-flow instrument.[6][16][17]

-

Reaction Initiation: A solution containing the DNA polymerase and the primer-template duplex is rapidly mixed with a solution containing the dNTP and MgCl₂ to initiate the reaction.

-

Quenching: The reaction is quenched at very short time intervals (milliseconds to seconds) with a quenching solution.[6][14]

-

Product Analysis: The products are analyzed by denaturing PAGE as described for the steady-state assay.

-

Data Analysis: The product formation over time is plotted. The data is typically fit to a biphasic equation to determine the rate of the initial "burst" of product formation (kpol), which represents the rate of single nucleotide incorporation, and the dissociation constant for the dNTP (Kd).[16]

The logical relationship for determining kinetic parameters from these assays is depicted below.

Caption: Logical flow for determining kinetic parameters from in vitro polymerase assays.

Cell-Based Translesion Synthesis (TLS) Fidelity Assay (lacZα Reporter Assay)

This assay measures the fidelity of m1A bypass in a cellular context.

Protocol:

-

Plasmid Construction: A plasmid vector is constructed to contain a single-stranded gap within a reporter gene, such as lacZα. The m1A lesion is positioned within the single-stranded region of the template strand.[4][18][19]

-

Transfection: The m1A-containing plasmid is transfected into mammalian cells.

-

In Vivo Bypass: Inside the cells, the gap is filled in by the cellular DNA polymerases, including TLS polymerases that bypass the m1A lesion.

-

Plasmid Recovery: The plasmids are isolated from the mammalian cells.

-

Transformation into E. coli: The recovered plasmids are transformed into an E. coli strain that is deficient in the corresponding reporter gene function.[18][19]

-

Phenotypic Screening: The E. coli are plated on media containing a chromogenic substrate (e.g., X-gal for lacZα). Colonies that have undergone error-free bypass will express a functional reporter protein and produce a colored phenotype (e.g., blue colonies). Colonies where a mutation occurred during bypass will have a non-functional reporter and will have a different phenotype (e.g., white colonies).[18][19]

-

Fidelity Calculation: The fidelity of m1A bypass is calculated as the ratio of colored colonies to the total number of colonies. The nature of the mutations in the colorless colonies can be determined by sequencing the plasmid DNA.

Conclusion

This compound is a significant threat to genome integrity due to its ability to block replicative DNA polymerases. The bypass of this lesion by specialized TLS polymerases is essential for cell survival but comes at the cost of potentially introducing mutations. The fidelity of m1A bypass is a complex interplay between the structural nature of the lesion, the specific TLS polymerase engaged, and the cellular context. While significant progress has been made in identifying the key polymerases involved and their general mechanisms, a more detailed quantitative understanding of their kinetic parameters is still needed. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of m1A bypass and its implications for human health and disease. This knowledge is crucial for developing strategies to mitigate the mutagenic consequences of m1A and for designing novel therapeutic interventions that exploit the dependencies of cancer cells on specific TLS pathways.

References

- 1. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Beyond the Lesion: Back to High Fidelity DNA Synthesis [frontiersin.org]

- 3. Steady-state kinetic analyses [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. labcluster.com [labcluster.com]

- 12. ymcamerica.com [ymcamerica.com]

- 13. waters.com [waters.com]

- 14. 34.237.233.138 [34.237.233.138]

- 15. The steady state kinetic parameters and non-processivity of Escherichia coli deoxyribonucleic acid polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pre-Steady-State Kinetics-Creative Enzymes [creative-enzymes.com]

- 18. Plasmid-based lacZα assay for DNA polymerase fidelity: application to archaeal family-B DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A plasmid-based lacZα gene assay for DNA polymerase fidelity measurement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating N1-Methyl-2'-deoxyadenosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methyl-2'-deoxyadenosine (m1A) is a modified nucleoside with significant biological implications, primarily associated with DNA damage and repair mechanisms. Its presence in DNA can stall replication and is recognized by specific DNA repair enzymes.[1][2] The ability to site-specifically incorporate m1A into synthetic oligonucleotides is crucial for a variety of research applications, including the study of DNA repair pathways, the development of therapeutic oligonucleotides, and the investigation of DNA-protein interactions.

This document provides detailed protocols for the incorporation of m1A into oligonucleotides using phosphoramidite chemistry on an automated solid-phase synthesizer. Special consideration is given to the labile nature of the m1A modification, necessitating the use of mild deprotection and purification techniques to prevent its rearrangement to N6-methyl-2'-deoxyadenosine (m6A), a process known as Dimroth rearrangement.

Data Presentation: Synthesis and Coupling Efficiency

The successful incorporation of m1A into a growing oligonucleotide chain is dependent on several factors, including the choice of activator and the coupling time. The following table summarizes quantitative data on the coupling efficiency of m1A phosphoramidite under different conditions. High coupling efficiency is critical to maximize the yield of the full-length oligonucleotide product.[3][4][5]

| Activator | Activator Concentration | Coupling Time (minutes) | Coupling Efficiency (%) | Reference |

| 1H-Tetrazole | 0.45 M in Acetonitrile | Standard | >99 | Glen Research |

| 5-Benzylthio-1H-tetrazole (BMT) | 0.25 M in Acetonitrile | 15 | 96 | Glen Research |

| 1H-Tetrazole | Not Specified | 15 | >90 | Glen Research |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in Acetonitrile | 5-15 | Effective for 2'-methyl phosphoramidites | ChemInform |

| 4,5-Dicyanoimidazole (DCI) | Not Specified | Not Specified | Commonly used activator | ChemInform |

Note: The use of fresh, high-quality reagents and anhydrous conditions are paramount to achieving high coupling efficiencies.[4]

Experimental Protocols

Materials and Reagents

-

This compound (m1A) phosphoramidite

-

Standard DNA phosphoramidites (dA, dC, dG, T) with UltraMild protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-Benzylthio-1H-tetrazole in acetonitrile)

-

Capping solution (e.g., UltraMild Cap A with phenoxyacetic anhydride and Cap B)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

UltraMild deprotection solution (e.g., 0.05 M potassium carbonate in anhydrous methanol)

-

Ammonia-methylamine (AMA) solution (for comparison, not recommended for m1A)

-

Triethylammonium acetate (TEAA) buffer

-

HPLC-grade acetonitrile

-

HPLC-grade water

Oligonucleotide Synthesis

Oligonucleotide synthesis is performed on an automated DNA synthesizer using standard phosphoramidite chemistry cycles. The following protocol is optimized for the incorporation of the m1A phosphoramidite.

Workflow for Solid-Phase Oligonucleotide Synthesis:

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Protocol Steps:

-

Preparation: Ensure all reagents are fresh, anhydrous, and correctly installed on the DNA synthesizer. Program the desired oligonucleotide sequence, specifying the position for m1A incorporation.

-

Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., 3% TCA in DCM).

-

Coupling: The m1A phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group. For m1A, use an appropriate activator like 0.25 M 5-Benzylthio-1H-tetrazole and a coupling time of 15 minutes.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. The use of UltraMild Cap A containing phenoxyacetic anhydride is recommended to avoid side reactions with dG.[7]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Chain Elongation: The synthesis cycle (deblocking, coupling, capping, oxidation) is repeated for each subsequent monomer until the full-length oligonucleotide is assembled.

-

Final Deblocking: A final deblocking step removes the DMT group from the 5'-terminus of the completed oligonucleotide chain.

Deprotection and Cleavage (UltraMild Method)

Due to the sensitivity of the m1A residue to standard ammoniacal deprotection, which can induce the Dimroth rearrangement, an UltraMild deprotection protocol is mandatory.

Workflow for Post-Synthesis Processing:

Caption: Post-synthesis workflow for m1A-containing oligonucleotides.

Protocol Steps:

-

Transfer the CPG support containing the synthesized oligonucleotide to a sealed vial.

-

Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[7]

-

Incubate at room temperature for 4 hours.[7] This step removes the protecting groups from the nucleobases and the phosphate backbone, and cleaves the oligonucleotide from the CPG support.

-

Carefully transfer the methanolic solution containing the deprotected oligonucleotide to a new tube.

-

Neutralize the solution by adding an appropriate amount of an acid (e.g., acetic acid) before drying to prevent degradation of the oligonucleotide.[7]

-

Evaporate the solvent to obtain the crude oligonucleotide pellet.

Purification

Purification of the m1A-containing oligonucleotide is essential to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended method.

Protocol Steps:

-

Sample Preparation: Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., HPLC-grade water or 0.1 M TEAA).

-

HPLC Separation:

-

Column: Use a reverse-phase HPLC column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA) is typically used.

-

Detection: Monitor the elution profile at 260 nm.

-

-

Fraction Collection: Collect the peak corresponding to the full-length m1A-containing oligonucleotide.

-

Desalting: Desalt the purified oligonucleotide fraction using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

-

Lyophilization: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

Analysis and Quality Control

The purity and identity of the final m1A-containing oligonucleotide should be confirmed by analytical HPLC and mass spectrometry.

-

Analytical HPLC: Inject a small aliquot of the purified product to assess its purity. A single major peak should be observed.

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized oligonucleotide.[8][9][10] The observed mass should match the calculated mass of the m1A-containing sequence.

Biological Context: m1A in DNA Damage and Repair